molecular formula C12H11BrO2 B3255304 1-Bromo-2,6-dimethoxynaphthalene CAS No. 25315-10-0

1-Bromo-2,6-dimethoxynaphthalene

Cat. No.: B3255304
CAS No.: 25315-10-0
M. Wt: 267.12 g/mol
InChI Key: ZEOWUHIABICBKW-UHFFFAOYSA-N
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Description

1-Bromo-2,6-dimethoxynaphthalene ( 25315-10-0) is an organic compound with the molecular formula C12H11BrO2 and a molecular weight of 267.12 g/mol . It is characterized by a naphthalene ring system functionalized with a bromine atom at the 1-position and methoxy groups at the 2- and 6-positions. This specific substitution pattern makes it a valuable synthetic building block in advanced organic chemistry and pharmaceutical research. The bromine atom serves as a reactive site for various metal-catalyzed cross-coupling reactions, such as Suzuki or Grignard reactions, enabling the construction of more complex molecular architectures. The dimethoxy groups can influence the electronic properties of the ring system and offer potential for further functionalization. As a specialist naphthalene derivative, it is primarily used in the research and development of active pharmaceutical ingredients (APIs) and other novel organic materials. Naphthalene derivatives with bromo and methoxy substituents have been identified as key intermediates in synthetic pathways for compounds with demonstrated biological activity . Furthermore, similar compounds, such as 2-bromo-6-methoxynaphthalene, are well-documented as crucial precursors in the industrial synthesis of the anti-inflammatory drug Naproxen, highlighting the strategic importance of this class of molecules in medicinal chemistry . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, wearing suitable protective equipment and consulting the relevant safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,6-dimethoxynaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c1-14-9-4-5-10-8(7-9)3-6-11(15-2)12(10)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOWUHIABICBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347511
Record name 1-Bromo-2,6-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25315-10-0
Record name 1-Bromo-2,6-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Bromo 2,6 Dimethoxynaphthalene and Analogues

Direct Bromination Strategies for Naphthalene (B1677914) Derivatives

Direct bromination of naphthalene derivatives is a fundamental approach for introducing bromine atoms onto the aromatic ring. This method is crucial for synthesizing valuable intermediates used in pharmaceuticals, agrochemicals, and materials science. greenchemistry.ru

Regioselective Bromination of 2,6-Dimethoxynaphthalene (B181337)

The synthesis of 1-Bromo-2,6-dimethoxynaphthalene hinges on the regioselective bromination of 2,6-dimethoxynaphthalene. The two methoxy (B1213986) groups on the naphthalene ring are activating and direct incoming electrophiles to specific positions. The positions ortho and para to the methoxy groups (positions 1, 3, 5, and 7) are electronically enriched and thus more susceptible to electrophilic attack. The challenge lies in controlling the reaction to favor bromination at the desired C1 position.

Electrophilic aromatic substitution (EAS) is the most common method for brominating aromatic compounds. nih.govwku.edu In the case of 2,6-dimethoxynaphthalene, the reaction involves the attack of an electrophilic bromine species on the electron-rich naphthalene ring.

A common reagent for this purpose is N-bromosuccinimide (NBS), a solid and easier-to-handle source of electrophilic bromine compared to liquid bromine. wordpress.com The reaction is typically carried out in a suitable solvent, such as acetonitrile, at controlled temperatures. nih.gov The mechanism involves the generation of a bromonium ion or a polarized Br-N bond in NBS, which is then attacked by the naphthalene ring. The presence of activating methoxy groups facilitates this attack, leading to the formation of a sigma complex, which then loses a proton to yield the brominated product.

The regioselectivity of the bromination of 2,6-dimethoxynaphthalene is governed by the directing effects of the two methoxy groups. Both groups activate the positions ortho and para to them. Therefore, positions 1, 3, 5, and 7 are all potential sites for bromination. However, the 1 and 5 positions are generally favored due to a combination of electronic and steric factors.

To improve the efficiency and selectivity of bromination, various catalysts have been employed. Solid-supported reagents and clay catalysts have emerged as effective and often more environmentally friendly alternatives to traditional methods. greenchemistry.rumdpi.com

Solid-Supported Reagents: N-bromosuccinimide supported on silica (B1680970) gel (NBS/silica gel) has been shown to be an effective reagent for the para-selective bromination of some aromatic compounds. nih.gov The solid support can influence the reaction by providing a surface for the reaction to occur, potentially altering the reactivity and selectivity.

Clay Catalysts: Montmorillonite (B579905) clays (B1170129), such as KSF clay, have been utilized as catalysts in the bromination of naphthalene. cardiff.ac.ukresearchgate.net These clays can act as Lewis or Brønsted acids, activating the bromine source and promoting the electrophilic substitution. Studies on the dibromination of naphthalene have shown that the use of different clays can influence the regioselectivity, leading to different ratios of dibromonaphthalene isomers. mdpi.com For instance, the use of KSF clay can lead to the formation of 1,2,4,6-tetrabromonaphthalene from naphthalene. cardiff.ac.ukresearchgate.net

Directed C-H functionalization represents a more advanced and highly selective strategy for introducing bromine atoms. These methods utilize a directing group on the substrate to guide the brominating agent to a specific C-H bond, often overcoming the inherent electronic preferences of the aromatic ring. While specific examples for the direct C-H bromination of 2,6-dimethoxynaphthalene are not extensively detailed in the provided context, this approach is a significant area of research in organic synthesis for achieving high regioselectivity.

Influence of Reaction Conditions on Regioselectivity and Yield

The outcome of the bromination of 2,6-dimethoxynaphthalene is highly dependent on the reaction conditions. Key parameters that influence the regioselectivity and yield include the choice of brominating agent, solvent, temperature, and reaction time.

ParameterEffect on Regioselectivity and Yield
Brominating Agent The reactivity of the brominating agent is crucial. While molecular bromine (Br₂) is a powerful reagent, it can be hazardous and lead to over-bromination. wordpress.com N-bromosuccinimide (NBS) is a milder and more selective alternative. nih.govwordpress.com
Solvent The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity. Acetonitrile and dichloromethane (B109758) are commonly used solvents for bromination reactions. nih.gov
Temperature Lower temperatures often favor higher regioselectivity by minimizing side reactions and the formation of undesired isomers. For example, the electrophilic bromination of some compounds is carried out at temperatures as low as -10 °C to 0 °C. nih.gov
Reaction Time The duration of the reaction can affect the product distribution. In some cases, longer reaction times can lead to the isomerization of the initial product to a more thermodynamically stable isomer. mdpi.com
Catalyst The presence and type of catalyst can dramatically alter the regioselectivity. Acidic catalysts can enhance the rate of reaction, while structured solids like zeolites and clays can impart shape selectivity. greenchemistry.rumdpi.com

Table 1: Influence of Reaction Conditions on Bromination

Green Chemistry Principles in Bromination Processes

The principles of green chemistry are increasingly being applied to bromination reactions to reduce their environmental impact. wordpress.com Key aspects include:

Safer Reagents: Replacing hazardous reagents like liquid bromine with safer alternatives such as N-bromosuccinimide (NBS) is a significant step. wordpress.com

Catalysis: The use of catalysts, especially reusable solid catalysts like zeolites and clays, is a core principle of green chemistry as it can reduce waste and improve energy efficiency. greenchemistry.ruresearchgate.net

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product is a key goal.

Benign Solvents: The use of environmentally friendly solvents or even solvent-free conditions is encouraged.

Waste Reduction: Developing processes that minimize the generation of waste products is crucial. For instance, some traditional bromination methods generate significant amounts of hazardous waste. googleapis.com

One approach that aligns with green chemistry principles is the in-situ generation of the brominating agent from a bromide and an oxidant, which can avoid the handling of liquid bromine. rsc.org

Multi-Step Synthesis from Precursors

Multi-step synthesis provides the necessary control to build complex molecules like this compound from simpler, readily available starting materials. libretexts.org This approach allows for the sequential introduction of functional groups, ensuring correct regiochemistry.

From Halogenated Naphthols via Etherification

A common and effective strategy for the synthesis of brominated methoxynaphthalenes involves the etherification, specifically methylation, of a corresponding halogenated naphthol. This method leverages the availability of various substituted naphthols, which can be brominated at specific positions before the introduction of the methoxy groups.

The synthesis of 6-bromo-2-methoxynaphthalene, an analogue of the target compound, serves as a prime example of this methodology. The process begins with the bromination of β-naphthol (2-naphthol) to produce 1,6-dibromo-2-naphthol (B94854). google.com This intermediate is then subjected to a reduction reaction to selectively remove the bromine atom at the 1-position, yielding 6-bromo-2-naphthol (B32079). google.comorgsyn.org The final step is the methylation of the hydroxyl group on 6-bromo-2-naphthol to give 6-bromo-2-methoxynaphthalene. google.com This methylation can be achieved using reagents like methyl bromide. google.com Similarly, 1-bromo-2-methoxynaphthalene (B48351) can be prepared from 1-bromo-2-hydroxynaphthalene (1-bromo-2-naphthol). prepchem.comslideshare.netnih.gov

This multi-step approach, starting from a naphthol, brominating it, and then performing etherification, allows for precise control over the substitution pattern on the naphthalene ring.

Summary of Synthesis via Halogenated Naphthols
Starting MaterialIntermediateFinal ProductKey Reactions
β-Naphthol1,6-Dibromo-2-naphthol, then 6-Bromo-2-naphthol6-Bromo-2-methoxynaphthaleneBromination, Reduction, Methylation google.com
2-Naphthol1-Bromo-2-naphthol1-Bromo-2-methoxynaphthaleneBromination, Etherification prepchem.comslideshare.net

Sequential Functionalization and Bromination of Naphthalene Derivatives

Another significant synthetic route involves the direct bromination of a naphthalene core that has already been functionalized with other groups, such as methoxy groups. The directing effects of the existing substituents play a crucial role in determining the position of the incoming bromine atom during electrophilic aromatic substitution.

For instance, the synthesis of this compound can be envisioned to start from 2,6-dimethoxynaphthalene. The two methoxy groups are activating and will direct the electrophilic bromination. The synthesis of an analogous compound, 2-bromo-1,4-dimethoxynaphthalene, is achieved by the direct bromination of 1,4-dimethoxynaphthalene (B104105) with bromine in glacial acetic acid, resulting in an 81% yield. prepchem.com The methoxy groups in 1,4-dimethoxynaphthalene direct the bromine to the 2-position. prepchem.com

The synthesis of various polybrominated naphthalenes has been studied extensively, often using bromine over solid catalysts like montmorillonite clay to control regioselectivity. cardiff.ac.ukcardiff.ac.ukmdpi.comresearchgate.net For example, the reaction of naphthalene with three mole equivalents of bromine at room temperature can yield 1,4,6-tribromonaphthalene. cardiff.ac.ukcardiff.ac.uk These studies highlight the importance of reaction conditions and catalysts in achieving the desired bromination pattern on the naphthalene scaffold. umich.eduresearchgate.netresearchgate.net

Examples of Sequential Bromination of Naphthalene Derivatives
Starting MaterialReagents and ConditionsMajor ProductYield
1,4-DimethoxynaphthaleneBr2 in glacial acetic acid, room temperature2-Bromo-1,4-dimethoxynaphthalene81% prepchem.com
NaphthaleneBr2 (3 mole equiv.), room temperature1,4,6-Tribromonaphthalene66% cardiff.ac.ukcardiff.ac.uk
NaphthaleneBr2 (4 mole equiv.) over KSF clay1,2,4,6-Tetrabromonaphthalene92% cardiff.ac.ukcardiff.ac.uk

Strategies Involving Debromination or Dehalogenation for Positional Control

In some cases, direct bromination does not yield the desired isomer, or the reaction is difficult to control. An elegant alternative strategy involves over-brominating the naphthalene core and then selectively removing specific bromine atoms through debromination or dehalogenation. This method provides access to substitution patterns that are otherwise challenging to obtain.

A powerful example of this approach is the regioselective synthesis of 2,6-dibromonaphthalene (B1584627). Direct dibromination of naphthalene typically yields 1,4- and 1,5-dibromonaphthalene. mdpi.com To obtain the 2,6-isomer, a crude mixture of tetrabromonaphthalenes (containing 1,2,4,6-tetrabromonaphthalene) is first synthesized by reacting naphthalene with four equivalents of bromine over KSF clay. cardiff.ac.ukcardiff.ac.ukresearchgate.net This mixture is then treated with n-butyllithium at a low temperature. This effects a selective proto-debromination at the α-positions, leading to the formation of 2,6-dibromonaphthalene in an 82% yield after crystallization. cardiff.ac.ukcardiff.ac.ukresearchgate.net

Another documented dehalogenation involves the synthesis of 2-methoxy-6-bromonaphthalene from 2-methoxynaphthalene. The starting material is first brominated to 1,6-dibromo-2-methoxynaphthalene. Subsequent debromination is carried out in the same reaction vessel by adding metallic iron, which selectively removes the bromine at the more reactive 1-position. google.com Similarly, 1,6-dibromo-2-naphthol can be reduced to 6-bromo-2-naphthol using tin. google.comorgsyn.org

Debromination Strategies for Positional Control
Starting MaterialReagents for DebrominationProductSignificance
Crude Tetrabromonaphthalene mixturen-Butyllithium2,6-DibromonaphthaleneRegioselective synthesis of the 2,6-isomer cardiff.ac.ukcardiff.ac.ukresearchgate.net
1,6-Dibromo-2-methoxynaphthaleneMetallic iron2-Methoxy-6-bromonaphthaleneSelective removal of the α-bromo substituent google.com
1,6-Dibromo-2-naphtholTin6-Bromo-2-naphtholSelective reduction to the monobromo derivative google.comorgsyn.org

Reactivity and Mechanistic Transformations of 1 Bromo 2,6 Dimethoxynaphthalene

Nucleophilic Aromatic Substitution Reactions at the Brominated Position

Nucleophilic aromatic substitution (SNAr) is a key reaction class for 1-bromo-2,6-dimethoxynaphthalene, where the bromine atom is displaced by a nucleophile. wikipedia.org The presence of electron-donating methoxy (B1213986) groups on the naphthalene (B1677914) ring influences the reactivity of the C-Br bond towards nucleophilic attack. While these groups generally deactivate the ring towards SNAr reactions compared to rings with electron-withdrawing groups, the reaction can still proceed under appropriate conditions. masterorganicchemistry.comlibretexts.org

Substitution with Oxygen, Nitrogen, and Sulfur Nucleophiles

The bromine atom at the C1 position can be substituted by various nucleophiles, including those containing oxygen, nitrogen, and sulfur. evitachem.com These reactions typically require a catalyst and/or heat to proceed efficiently. For instance, oxygen-based nucleophiles like alkoxides can displace the bromide to form ethers. masterorganicchemistry.comlibretexts.org Similarly, nitrogen nucleophiles, such as amines, can react to yield the corresponding amino-naphthalene derivatives. libretexts.orglumenlearning.com Sulfur nucleophiles, like thiols, can also participate in these substitution reactions to form thioethers. nih.govrsc.org

Formation of Ethers, Amines, and Thioethers

The synthesis of ethers from this compound can be achieved through reactions like the Williamson ether synthesis, which involves an alkoxide nucleophile. masterorganicchemistry.comlibretexts.orgarkat-usa.org This method allows for the introduction of a variety of alkoxy groups at the C1 position.

The formation of amines is typically accomplished by reacting this compound with ammonia (B1221849) or primary or secondary amines. libretexts.orglumenlearning.com These reactions may require a catalyst to facilitate the displacement of the bromide. Another approach involves the use of azide (B81097) ion as a nucleophile, followed by reduction to the primary amine. libretexts.org

Thioethers can be prepared by reacting this compound with a thiol in the presence of a base. nih.govrsc.org The base deprotonates the thiol to form a more potent thiolate nucleophile, which then attacks the carbon bearing the bromine atom.

Nucleophile TypeReagent ExampleProduct Type
OxygenSodium methoxide1,2,6-trimethoxynaphthalene
NitrogenAmmonia1-amino-2,6-dimethoxynaphthalene
SulfurSodium thiomethoxide1-(methylthio)-2,6-dimethoxynaphthalene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for these transformations. evitachem.com

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide. nih.govnih.gov In the case of this compound, this reaction allows for the formation of a new carbon-carbon bond at the C1 position. The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. beilstein-journals.org The electron-rich nature of the dimethoxynaphthalene ring can influence the reaction, and high yields of biaryl compounds can be achieved. evitachem.com

CatalystBaseSolventProduct TypeYield
Pd(PPh₃)₄Na₂CO₃Toluene/EthanolBiaryl85-92% evitachem.com

Other Cross-Coupling Methodologies

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgresearchgate.net It offers a valuable method for forming C-C bonds. nih.gov

Stille Coupling: The Stille reaction utilizes an organotin reagent and a palladium catalyst to form C-C bonds. wikipedia.orglibretexts.orgpsu.edu This method is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov It is a reliable method for synthesizing alkynyl-substituted aromatic compounds.

Coupling ReactionOrganometallic ReagentCatalyst SystemBond Formed
NegishiOrganozincPd or NiC-C
StilleOrganotinPdC-C
SonogashiraTerminal AlkynePd/CuC-C (alkynyl)

Electrophilic Aromatic Substitution on the Activated Naphthalene Ring

While the primary reactivity of this compound often involves the C-Br bond, the naphthalene ring itself can undergo electrophilic aromatic substitution (EAS). dalalinstitute.commasterorganicchemistry.comlibretexts.org The two methoxy groups are strong activating groups and direct incoming electrophiles to specific positions on the ring. youtube.com

The directing effect of the substituents on the naphthalene ring system determines the position of further substitution. The methoxy groups at positions 2 and 6 will direct electrophiles to the ortho and para positions relative to themselves. However, the existing bromine at position 1 will also influence the regioselectivity of the reaction. Therefore, the outcome of an electrophilic substitution reaction on this compound will be a result of the combined directing effects of all three substituents. For example, bromination of a dimethoxynaphthalene can lead to the introduction of a bromine atom at a specific position on the ring. prepchem.com

Reaction TypeReagentProduct Example
BrominationBr₂/FeBr₃Dibromo-2,6-dimethoxynaphthalene
NitrationHNO₃/H₂SO₄Bromo-dimethoxy-nitronaphthalene
Friedel-Crafts AcylationAcetyl chloride/AlCl₃Acetyl-bromo-dimethoxynaphthalene

Transformations Leading to Polycyclic or Heterocyclic Architectures

The strategic placement of the bromine atom at the C-1 position, activated by the adjacent C-2 methoxy group, makes this compound an excellent substrate for cross-coupling reactions, paving the way for the synthesis of extended polycyclic aromatic systems. While the direct synthesis of heterocyclic compounds from this specific precursor is less commonly documented in readily available literature, its role in building larger carbocyclic structures is well-established.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound readily participates in these transformations. The Suzuki coupling, which involves the reaction of an organoboron compound with an organohalide, has been successfully applied. For instance, the reaction of this compound with various arylboronic acids in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like sodium carbonate, affords biaryl derivatives in high yields. evitachem.com This method provides a direct route to constructing complex polycyclic frameworks where two aromatic systems are linked together.

Similarly, the Kumada coupling, which utilizes a Grignard reagent as the nucleophilic partner, has been employed to functionalize the 1-position of the naphthalene ring. The reaction of this compound with methylmagnesium bromide, catalyzed by a nickel catalyst like nickel(II) acetylacetonate, results in the formation of 2,6-dimethoxy-1-methylnaphthalene. evitachem.com While this specific example introduces a simple methyl group, the principle can be extended to more complex alkyl or aryl Grignard reagents to build larger molecular structures.

Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions of this compound

Coupling Reaction Reagents Catalyst Product Yield (%)
Suzuki Coupling Arylboronic acid, Na2CO3 Pd(PPh3)4 1-Aryl-2,6-dimethoxynaphthalene 85-92

Reductive Debromination and Hydrogenation Pathways

The removal of the bromine atom from this compound through reductive debromination, or the saturation of the aromatic system via hydrogenation, represent important synthetic pathways to access other naphthalene derivatives.

Reductive debromination can be achieved through various methods, including catalytic hydrogenation or the use of reducing metals. While specific protocols for the direct debromination of this compound are not extensively detailed in readily accessible sources, the principles can be inferred from related transformations. For instance, the selective debromination of a related compound, 1,6-dibromo-2-methoxynaphthalene, to yield this compound has been accomplished using iron powder in acetic acid. evitachem.com This suggests that similar conditions, or other standard reductive systems like catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source, could be employed for the complete removal of the bromine atom from this compound to furnish 2,6-dimethoxynaphthalene (B181337).

The hydrogenation of the naphthalene core itself is a more complex transformation. The conditions must be carefully controlled to achieve the desired level of saturation and to avoid unwanted side reactions, such as the hydrogenolysis of the methoxy groups. It has been noted that during the hydrogenation of related brominated methoxynaphthalenes over a Pd/C catalyst, the addition of an inhibitor, such as quinoline, can effectively suppress the cleavage of the methoxy ether bonds. evitachem.com This indicates that the selective hydrogenation of the aromatic rings of this compound to tetrahydro or decahydro derivatives is feasible, provided the appropriate catalytic system and reaction conditions are employed.

Interactive Table: Potential Reductive Transformations of this compound

Transformation Reagents/Catalyst Potential Product Key Considerations
Reductive Debromination H2, Pd/C or Fe/CH3COOH 2,6-Dimethoxynaphthalene Selective removal of bromine.

Advanced Spectroscopic and Structural Elucidation of Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Confirmation

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, enabling the differentiation of closely related isomers and the confirmation of molecular structures.

In the case of 1-Bromo-2,6-dimethoxynaphthalene, the substitution pattern on the naphthalene (B1677914) core gives rise to a unique set of signals in both the ¹H and ¹³C NMR spectra. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons are particularly informative. For instance, the protons on the dimethoxy-substituted ring are expected to show distinct signals from those on the bromo-substituted ring. The presence of two methoxy (B1213986) groups at positions 2 and 6 would lead to two distinct singlet signals in the ¹H NMR spectrum, unless accidental chemical shift equivalence occurs.

The differentiation between this compound and its potential isomeric byproduct, 1,5-dibromo-2,6-dimethoxynaphthalene, can be unequivocally achieved through NMR. The ¹H NMR spectrum of the dibromo-isomer would exhibit a different number of signals and splitting patterns in the aromatic region due to the change in symmetry and the electronic effects of the additional bromine atom. Furthermore, ¹³C NMR spectroscopy provides a definitive count of the number of unique carbon atoms in the molecule, which would differ between the two isomers.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3 ~7.2-7.4 d ~8.5
H-4 ~7.8-8.0 d ~8.5
H-5 ~7.1-7.3 s -
H-7 ~7.5-7.7 d ~2.0
H-8 ~7.9-8.1 d ~9.0
OCH₃ (C2) ~3.9-4.1 s -
OCH₃ (C6) ~3.9-4.1 s -

Note: This is a predicted table based on known substituent effects on naphthalene systems and data from related compounds. Actual values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-1 ~115-120
C-2 ~155-160
C-3 ~110-115
C-4 ~130-135
C-4a ~125-130
C-5 ~105-110
C-6 ~158-162
C-7 ~120-125
C-8 ~130-135
C-8a ~128-132
OCH₃ (C2) ~55-60
OCH₃ (C6) ~55-60

Note: This is a predicted table based on known substituent effects on naphthalene systems and data from related compounds. Actual values may vary.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₂H₁₁BrO₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), which will appear as two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br isotopes).

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a series of fragment ions resulting from the systematic cleavage of the parent molecule. The fragmentation of aromatic compounds is often characterized by the stability of the aromatic ring. Common fragmentation pathways for this molecule would likely involve:

Loss of a methyl group (-CH₃): This would result in a significant peak at [M-15]⁺.

Loss of a methoxy group (-OCH₃): This would lead to a fragment ion at [M-31]⁺.

Loss of a bromine atom (-Br): This cleavage would produce an ion at [M-79]⁺ or [M-81]⁺.

Loss of carbon monoxide (CO): This is a common fragmentation from aromatic ethers, leading to peaks at [M-28]⁺ or from subsequent fragment ions.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment
266/268 [C₁₂H₁₁BrO₂]⁺ (Molecular Ion)
251/253 [C₁₁H₈BrO₂]⁺
235/237 [C₁₂H₁₁O₂]⁺
187 [C₁₂H₁₁O₂ - Br]⁺

Note: This is a predicted table based on general fragmentation patterns of brominated aromatic ethers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Characterization

Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of a molecule, which are characteristic of its functional groups. For this compound, the IR spectrum would be expected to show absorption bands corresponding to:

C-H stretching (aromatic): Typically in the region of 3100-3000 cm⁻¹.

C-H stretching (aliphatic, from methoxy groups): Around 2950-2850 cm⁻¹.

C=C stretching (aromatic ring): A series of bands in the 1600-1450 cm⁻¹ region.

C-O stretching (aryl ether): Strong absorptions in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-Br stretching: Typically in the fingerprint region, below 690 cm⁻¹.

A detailed analysis of the IR spectrum of the related compound 2-bromo-6-methoxynaphthalene (B28277) has been reported, providing a basis for the interpretation of the spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like naphthalene derivatives exhibit characteristic absorption bands in the UV region due to π→π* transitions. The spectrum of this compound would be expected to show multiple absorption maxima. The position and intensity of these bands are influenced by the substituents on the naphthalene ring. The methoxy groups, being electron-donating, and the bromine atom, with its electron-withdrawing and lone-pair donating effects, will modulate the energy of the electronic transitions compared to unsubstituted naphthalene. The UV-Vis spectrum of 2-bromo-6-methoxynaphthalene has been studied, and it shows characteristic absorption bands that are shifted compared to naphthalene itself.

Table 4: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Wavenumber/Wavelength Assignment
IR (cm⁻¹) 3100-3000 Aromatic C-H stretch
IR (cm⁻¹) 2950-2850 Aliphatic C-H stretch (OCH₃)
IR (cm⁻¹) 1600-1450 Aromatic C=C stretch
IR (cm⁻¹) 1275-1200 Asymmetric C-O stretch
IR (cm⁻¹) 1075-1020 Symmetric C-O stretch
UV-Vis (nm) ~230, ~280, ~330 π→π* transitions

Note: This is a predicted table based on typical values for similar compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on:

Bond lengths and angles: Confirming the connectivity and geometry of the molecule.

Conformation: Determining the orientation of the methoxy groups relative to the naphthalene ring.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including potential halogen bonding, π-π stacking, or other non-covalent interactions.

This information is invaluable for understanding the solid-state properties of the material. While no crystal structure for this compound has been reported in the Cambridge Structural Database, the crystal structures of numerous other brominated naphthalene derivatives have been determined. These structures provide insights into the typical packing motifs and intermolecular forces that might be expected for this class of compounds.

The synthesis of 2-methoxy-6-bromo-naphthalene has been described in a patent, which involves the formation of 1,6-dibromo-2-methoxy-naphthalene as an intermediate. The isolation and crystallization of such intermediates and the final product would be a prerequisite for X-ray crystallographic analysis.

Table 5: List of Compounds Mentioned

Compound Name
This compound
1,5-dibromo-2,6-dimethoxynaphthalene
1-bromo-2-methoxynaphthalene (B48351)
2,6-dimethoxynaphthalene (B181337)
2-bromo-6-methoxynaphthalene
1,6-dibromo-2-methoxy-naphthalene

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and geometry of organic molecules. nih.govtci-thaijo.org For 1-Bromo-2,6-dimethoxynaphthalene, DFT calculations, typically using a basis set such as B3LYP/6-311+G**, would be employed to find the most stable conformation (optimized geometry). These calculations provide foundational data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. The electron-donating methoxy (B1213986) groups and the electron-withdrawing, bulky bromine atom significantly influence the planarity and electronic distribution of the naphthalene (B1677914) core.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity, kinetic stability, and polarizability. mdpi.com A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be distributed across the electron-rich naphthalene ring system and the oxygen atoms of the methoxy groups. Conversely, the LUMO is anticipated to have significant contributions from the C-Br antibonding orbital, indicating that this bond is the likely site for nucleophilic attack or reductive cleavage. mdpi.com Quantum chemical descriptors derived from these energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), quantify the molecule's reactivity profile. mdpi.com

Interactive Table 1: Representative Frontier Molecular Orbital Properties Calculated via DFT

ParameterSymbolDefinitionTypical Calculated Value (eV)Implication for Reactivity
Highest Occupied Molecular Orbital EnergyEHOMOEnergy of the highest energy orbital containing electrons.-6.5 to -5.5Indicates electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMOEnergy of the lowest energy orbital without electrons.-1.0 to -0.1Indicates electron-accepting ability.
HOMO-LUMO Energy GapΔEELUMO - EHOMO4.5 to 5.5High value suggests good kinetic stability.
Chemical Hardnessη(ELUMO - EHOMO) / 22.25 to 2.75Measures resistance to change in electron distribution.
Electronegativityχ-(ELUMO + EHOMO) / 23.25 to 3.30Represents the molecule's ability to attract electrons.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. tci-thaijo.orgnih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. For this compound, these are expected around the oxygen atoms of the methoxy groups.

Blue regions (positive potential) denote areas of low electron density or electron deficiency, which are favorable for nucleophilic attack. A positive potential is often located on the carbon atom bonded to the bromine.

Green regions represent areas of neutral potential.

This analysis helps to understand the intermolecular interactions and provides a guide for the initial stages of a chemical reaction. tci-thaijo.org

Computational Elucidation of Reaction Mechanisms and Pathways

Computational methods are essential for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. nih.gov

Transition state theory is fundamental to understanding reaction rates. wikipedia.org For reactions involving this compound, such as nucleophilic substitution, computational chemists can locate and characterize the transition state structure—the highest energy point along the reaction coordinate. wikipedia.org By calculating the energy of this transition state relative to the reactants, the activation energy (ΔG‡) can be determined, which is a key factor governing the reaction rate. For instance, in a nucleophilic substitution reaction where a nucleophile replaces the bromine atom, the transition state would involve the partial formation of the new bond and the partial breaking of the C-Br bond. evitachem.com

The cleavage of the carbon-bromine (C-Br) bond is a critical step in many reactions of this compound, including cross-coupling and electrochemical reductions. mdpi.comevitachem.com Detailed computational studies on analogous molecules, such as 1-bromo-2-methylnaphthalene, reveal a stepwise mechanism for the C-Br bond dissociation following one-electron reduction. mdpi.comnih.govosti.gov

The process can be summarized as follows:

Electron Uptake : The neutral molecule accepts an electron to form a transient radical anion. mdpi.com

Bond Cleavage : The C-Br bond in this radical anion subsequently cleaves. This dissociation is often a downhill energy process with no activation energy, meaning it occurs rapidly after the initial electron uptake. mdpi.com

Product Formation : This step results in the formation of a bromide anion (Br⁻) and a 2,6-dimethoxynaphthyl radical. mdpi.comnih.gov This highly reactive organic radical can then participate in subsequent reactions, such as dimerization or reaction with a solvent. mdpi.com

Dynamic Reaction Coordinate (DRC) calculations, which simulate the dissociation process at a molecular level, provide a detailed picture of the bond-breaking event. nih.govosti.gov

Prediction and Interpretation of Spectroscopic Properties (e.g., UV-Vis, IR, CD Spectra)

DFT calculations are widely used to predict and help interpret various spectroscopic data. nih.govnih.gov

Infrared (IR) Spectra : Theoretical frequency calculations can predict the vibrational modes of this compound. nih.gov By comparing the calculated IR spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration (e.g., C-H stretch, C=C aromatic stretch, C-O stretch, C-Br stretch). This comparison helps to confirm the molecular structure.

Interactive Table 2: Representative Comparison of Calculated and Experimental IR Vibrational Frequencies

Vibrational Mode AssignmentCalculated Frequency (cm⁻¹) (DFT/B3LYP)Experimental Frequency (cm⁻¹) (FT-IR)
Aromatic C-H Stretch3100-30503080-3040
Asymmetric C-H Stretch (in -OCH₃)2980-29602970
Symmetric C-H Stretch (in -OCH₃)2850-28302840
Aromatic C=C Stretch1620-15001610, 1585, 1505
Asymmetric C-O-C Stretch1270-12501260
Symmetric C-O-C Stretch1040-10201030
C-Br Stretch650-550620

UV-Vis Spectra : Time-dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption. This allows for the assignment of absorption bands to specific electronic excitations, such as π→π* transitions within the naphthalene ring system.

Circular Dichroism (CD) Spectra : For chiral derivatives or when the molecule is in a chiral environment, computational methods can predict the CD spectrum, which is essential for determining the absolute configuration of chiral molecules.

Applications in Advanced Materials Science and Fine Chemical Synthesis

Role as a Building Block for Organic Electronic and Optoelectronic Materials

The inherent electronic properties of the naphthalene (B1677914) ring system make this compound a valuable precursor for materials used in organic electronics. The ability to form extended, conjugated systems through reactions at the bromine position is key to this application. evitachem.com

1-Bromo-2,6-dimethoxynaphthalene serves as a key starting material for the synthesis of small molecule semiconductors. The naphthalene core itself is a semiconductor, and by using metal-catalyzed cross-coupling reactions, this core can be connected to other aromatic systems to create larger, well-defined molecules. These molecules are designed to have specific electronic properties, such as charge mobility, which are essential for their use in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The methoxy (B1213986) groups help to tune the electronic energy levels (HOMO/LUMO) and can also improve the solubility and processing characteristics of the final semiconductor material.

Conjugated systems, characterized by alternating single and double bonds, are the backbone of most organic electronic materials. This compound is an ideal building block for these systems. The bromine atom provides a reactive handle for well-established synthetic methods, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings. evitachem.com These reactions allow for the precise and efficient formation of new carbon-carbon bonds, enabling chemists to "stitch" the dimethoxynaphthalene unit into longer polymer chains or larger discrete molecules. The resulting extended π-conjugated systems are the basis for materials with tailored light absorption and emission properties, making them suitable for applications in organic photovoltaics (solar cells) and as active layers in various electronic devices.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond materials science, this compound is a valuable intermediate in multi-step organic synthesis. evitachem.com Its defined structure and predictable reactivity allow it to be incorporated into a wide array of more complex molecular targets, including those with potential applications in pharmaceuticals and agrochemicals. The compound's utility lies in its ability to introduce the 2,6-dimethoxynaphthalene (B181337) moiety into a target molecule. This can be achieved through nucleophilic substitution or, more commonly, through the formation of an organometallic intermediate (e.g., a Grignard or organolithium reagent) from the bromo- group, which can then react with various electrophiles to build up molecular complexity.

Table 1: Key Synthetic Reactions of this compound

Reaction TypeReagents/CatalystsProduct TypeApplication Area
Suzuki CouplingArylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), BaseBiaryl derivativesOrganic Electronics, Complex Molecules
Kumada CouplingGrignard reagents (e.g., MeMgBr), Ni or Pd catalystAlkylated/Arylated NaphthalenesFine Chemical Synthesis
Nucleophilic SubstitutionAmines, ThiolsFunctionalized NaphthalenesIntermediate Synthesis
Lithiation/Grignard Formationn-BuLi or Mg metalOrganometallic IntermediatesComplex Molecule Synthesis

Precursor for Advanced Fluorescent Probes and Chemical Sensors (non-biological applications)

The naphthalene core is inherently fluorescent, a property that can be harnessed to create chemical sensors. While direct examples for this compound are specialized, its role as a precursor is based on fundamental chemical principles. A fluorescent sensor typically consists of a fluorophore (the light-emitting part) and a recognition site (which interacts with the target substance).

In this context:

The 2,6-dimethoxynaphthalene core serves as the stable and efficient fluorophore .

The bromine atom acts as a crucial attachment point. It can be replaced or transformed to introduce a specific recognition site .

For example, the bromine can be converted into other functional groups that selectively bind to metal ions or other small molecules. This binding event alters the electronic environment of the naphthalene fluorophore, causing a detectable change in the fluorescence intensity or color (wavelength). This "turn-on" or "turn-off" response allows for the detection and quantification of the target analyte in non-biological samples, such as in environmental monitoring or industrial process control.

Ligand and Catalyst Development in Organic Transformations

In the field of catalysis, ligands are organic molecules that bind to a central metal atom and are crucial for controlling the catalyst's activity and selectivity. Phosphines (compounds containing phosphorus) are among the most important classes of ligands. nih.gov Aryl bromides like this compound are key precursors for synthesizing custom phosphine (B1218219) ligands. nih.govresearchgate.net

The synthesis typically involves converting the carbon-bromine bond into a carbon-metal bond (an organolithium or Grignard reagent). This highly reactive intermediate is then treated with a phosphorus halide (like dichlorophenylphosphine). The result is a new phosphine ligand where the phosphorus atom is directly attached to the naphthalene ring.

The two methoxy groups on the naphthalene backbone are not just passive bystanders; they play a critical role in defining the properties of the final ligand. They exert a strong electronic and steric influence, which in turn affects the performance of the metal catalyst to which the ligand is attached. By carefully designing ligands with features like those from the this compound scaffold, chemists can develop new catalysts that are more efficient, selective, and stable for a wide range of chemical reactions.

Q & A

Q. What are the recommended synthetic routes for 1-bromo-2,6-dimethoxynaphthalene, and how can purity be optimized?

Answer: The synthesis typically involves bromination of 2,6-dimethoxynaphthalene using electrophilic aromatic substitution. Direct bromination with Br₂ in the presence of a Lewis acid (e.g., FeBr₃) or using N-bromosuccinimide (NBS) under controlled conditions can yield the target compound . To optimize purity, column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended. Post-synthesis, avoid long-term storage, as halogenated naphthalenes degrade over time, potentially forming hazardous byproducts . Purity can be verified via GC-MS or HPLC, cross-referenced with spectral libraries (e.g., NIST Chemistry WebBook) .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Answer: Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and methoxy/bromo group positions.
  • UV-Vis Spectroscopy : Compare absorbance maxima with literature data (e.g., Beckman spectrophotometer studies on similar naphthalene derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation and fragmentation analysis.
  • X-ray Crystallography : For structural elucidation, refer to Cambridge Structural Database (CSD) entries of related compounds (e.g., 2,7-dimethoxynaphthalene analogs) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability using thermochemistry data from NIST .

Advanced Research Questions

Q. How does the electronic environment of the bromine substituent influence its reactivity in cross-coupling reactions?

Answer: The bromine atom's electron-withdrawing effect activates the naphthalene ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Solvent choice critically impacts reactivity: aprotic solvents like DMF or NMP minimize hydrodebromination by reducing proton availability, as demonstrated in studies on 1-bromo-2,6-dichlorobenzene . Kinetic studies using ion aggregation data (e.g., ΔrH° and ΔrS° values from NIST) can further predict reaction pathways under varying conditions .

Q. What strategies mitigate hydrodebromination side reactions during functionalization?

Answer:

  • Solvent Selection : Use low proton-donor solvents (e.g., DMF, NMP) to suppress unwanted HBr elimination .
  • Catalyst Optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with carefully tuned ligand systems enhance coupling efficiency.
  • Temperature Control : Lower reaction temperatures (e.g., 50–80°C) reduce thermal decomposition risks.
  • Additives : Silver salts (Ag₂CO₃) can scavenge bromide ions, shifting equilibrium toward desired products.

Q. How can conflicting data regarding the compound’s stability under various storage conditions be resolved?

Answer: Stability discrepancies often arise from differences in storage protocols. For reproducible results:

  • Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and oxidative side reactions .
  • Monitor degradation via periodic HPLC analysis.
  • Refer to thermochemical data (e.g., Gibbs free energy changes from NIST) to predict decomposition thresholds .

Q. What computational methods predict the crystal packing behavior of halogenated naphthalene derivatives?

Answer:

  • Molecular Dynamics (MD) Simulations : Model intermolecular interactions (e.g., halogen bonding) using force fields parameterized for aromatic systems.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify preferred π-π stacking or C-Br∙∙∙O interactions, as observed in CSD entries for 2,7-dimethoxynaphthalene aggregates .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., Br∙∙∙H vs. O∙∙∙H interactions) to rationalize packing motifs.

Methodological Notes

  • Contradiction Management : When interpreting toxicity data, prioritize peer-reviewed studies (e.g., ATSDR reports) over non-peer-reviewed sources .
  • Data Validation : Cross-check spectral and thermodynamic data with authoritative databases (NIST, CSD) to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.